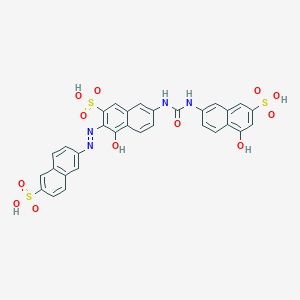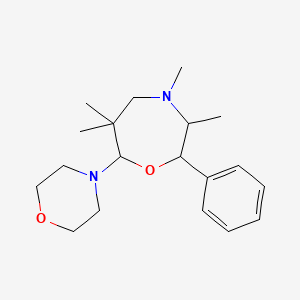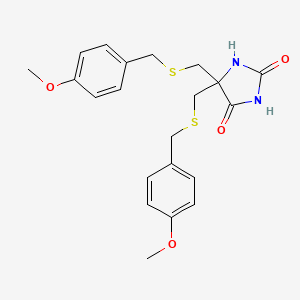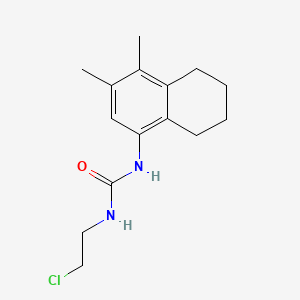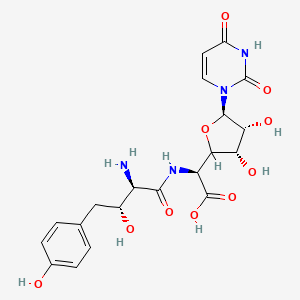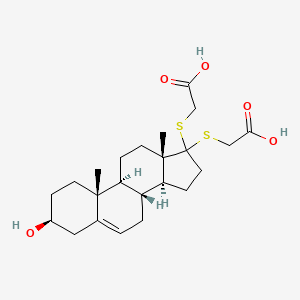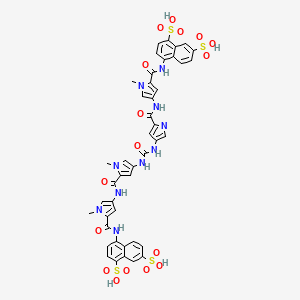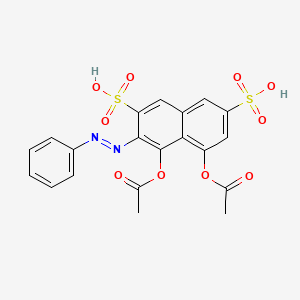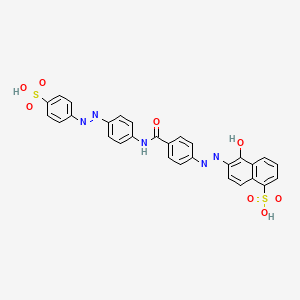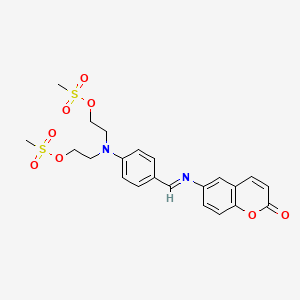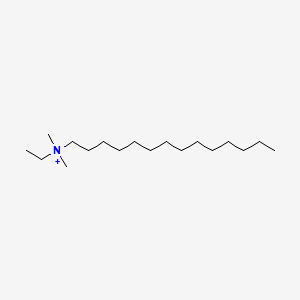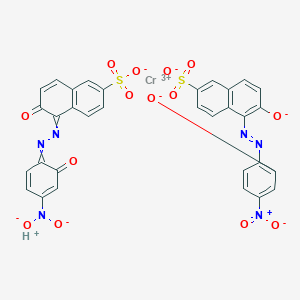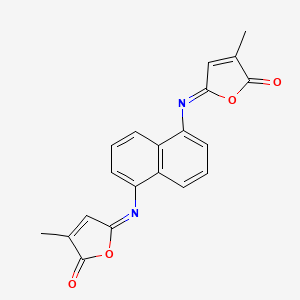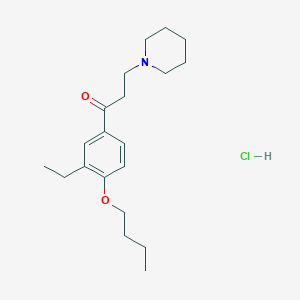
4'-Butoxy-3'-ethyl-3-piperidino-propiophenone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
C18H27NO2.HCl. It is primarily used as a local anesthetic in dental procedures and minor surgeries.
准备方法
Synthetic Routes and Reaction Conditions: The compound is synthesized through the condensation of p-butoxyacetophenone with formaldehyde and piperidine hydrochloride. The reaction typically involves heating the reactants in the presence of a suitable solvent, such as ethanol, under reflux conditions.
Industrial Production Methods: In an industrial setting, the synthesis of 4'-Butoxy-3'-ethyl-3-piperidino-propiophenone hydrochloride involves large-scale reactions using reactors designed to handle high temperatures and pressures. The process is optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Oxidation: Various oxidized derivatives of the compound
Reduction: Reduced forms of the compound
Substitution: Substituted derivatives at the piperidino group
科学研究应用
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: It serves as a local anesthetic in biological research, particularly in studies involving pain management. Medicine: Dyclonine hydrochloride is used as a topical anesthetic in dental procedures and minor surgeries. Industry: It is employed in the pharmaceutical industry for the production of various anesthetic formulations.
作用机制
4'-Butoxy-3'-ethyl-3-piperidino-propiophenone hydrochloride exerts its anesthetic effects by blocking sodium channels in neuronal membranes, which inhibits the conduction of nerve impulses. This results in a temporary loss of sensation in the area where the compound is applied.
Molecular Targets and Pathways Involved:
Sodium channels in neuronal membranes
Nerve impulse conduction pathways
相似化合物的比较
Lidocaine
Bupivacaine
Procaine
Uniqueness: 4'-Butoxy-3'-ethyl-3-piperidino-propiophenone hydrochloride is unique in its chemical structure, which includes a butoxy group and a piperidino group. This structure contributes to its specific anesthetic properties and distinguishes it from other local anesthetics like lidocaine and bupivacaine.
属性
CAS 编号 |
26860-29-7 |
|---|---|
分子式 |
C20H32ClNO2 |
分子量 |
353.9 g/mol |
IUPAC 名称 |
1-(4-butoxy-3-ethylphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C20H31NO2.ClH/c1-3-5-15-23-20-10-9-18(16-17(20)4-2)19(22)11-14-21-12-7-6-8-13-21;/h9-10,16H,3-8,11-15H2,1-2H3;1H |
InChI 键 |
LDRZCWICTGGZLC-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)CCN2CCCCC2)CC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


